8-Hydroxyquinoline 1-oxide

Catalog No.
S702515
CAS No.
1127-45-3
M.F
C9H7NO2
M. Wt
161.16 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Hydroxyquinoline 1-oxide

CAS Number

1127-45-3

Product Name

8-Hydroxyquinoline 1-oxide

IUPAC Name

1-oxidoquinolin-1-ium-8-ol

Molecular Formula

C9H7NO2

Molecular Weight

161.16 g/mol

InChI

InChI=1S/C9H7NO2/c11-8-5-1-3-7-4-2-6-10(12)9(7)8/h1-6,11H

InChI Key

FJKUOCCQEBLPNX-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)O)[N+](=CC=C2)[O-]

Synonyms

8-Quinolinol 1-Oxide; 8-Hydroxyquinoline 1-Oxide; o-Hydroxyquinoline N-Oxide; NSC 21656;

Canonical SMILES

C1=CC2=C(C(=C1)O)[N+](=CC=C2)[O-]

Chemical Properties and Structure:

8-Hydroxyquinoline 1-oxide (8-HOQ1), also known as 8-quinolinol 1-oxide, is a heterocyclic aromatic compound. It is a derivative of quinoline, a nitrogen-containing aromatic ring structure. 8-HOQ1 possesses an oxygen atom bonded to the nitrogen atom in the quinoline ring, giving it unique properties compared to the parent compound [Source: National Institutes of Health, ].

Potential Applications:

Research has explored the potential applications of 8-HOQ1 in various scientific fields, including:

  • Antibacterial activity: Studies have investigated the potential of 8-HOQ1 as an antibacterial agent. However, the exact mechanisms and effectiveness of this activity are still under investigation [Source: Sigma-Aldrich, ].
  • Metal chelation: 8-HOQ1 has been shown to form complexes with metal ions, such as gold and palladium. This property has potential applications in various fields, including catalysis and materials science [Source: Sigma-Aldrich, ].
  • Biological research: 8-HOQ1 has been used in some biological research studies, but its specific role and applications in this field are still being explored [Source: National Institutes of Health, ].

This compound is obtained through the oxidation of 8-hydroxyquinoline. It has gained interest in scientific research due to its various properties, including complexation with metals and potential biological activity [].


Molecular Structure Analysis

The structure of 8-hydroxyquinoline 1-oxide features a bicyclic ring system with a six-membered aromatic ring (quinoline) fused to a five-membered nitrogen-containing heterocycle. A hydroxyl group (OH) is attached at the 8th position of the quinoline ring, and an N-oxide group (NO) is attached to the nitrogen atom in the five-membered ring []. This N-oxide group introduces a positive charge on the nitrogen atom, altering the electronic properties of the molecule compared to unoxidized 8-hydroxyquinoline.

Key features:

  • Bicyclic aromatic ring system
  • Hydroxyl group (OH) at the 8th position
  • N-oxide group (NO) attached to the nitrogen atom

Chemical Reactions Analysis

Synthesis:

Balanced chemical equation:

C₉H₇NO + H₂O₂ -> C₉H₇NO₂ + H₂O (1)

Other relevant reactions:

8-Hydroxyquinoline 1-oxide can form complexes with metal ions. Studies have shown complex formation with gold(III) and palladium(II) through interactions between the lone pairs on oxygen and nitrogen atoms with the metal center []. The specific type of complex formed depends on reaction conditions and the metal involved.

Decomposition:


Physical And Chemical Properties Analysis

  • Melting point: 139°C []
  • Molecular weight: 161.16 g/mol []
  • Solubility: Soluble in hot water, slightly soluble in cold water, soluble in organic solvents like ethanol and dimethylformamide []
  • Appearance: Crystalline powder []

Limited data:

Information on other properties like boiling point, pKa (acidity constant), and flammability is not readily available in scientific sources.

The mechanism of action of 8-hydroxyquinoline 1-oxide is not fully understood but might be related to its ability to complex with metal ions and potentially interact with biological molecules. Its mutagenic activity has been reported, suggesting potential interactions with DNA []. However, further research is needed to elucidate its specific mechanisms in biological systems.

XLogP3

0.4

UNII

TMI4LD989P

Other CAS

1127-45-3

Wikipedia

8-hydroxyquinoline N-oxide

Dates

Modify: 2023-08-15

Explore Compound Types